molecular formula C23H24N4O3 B3007051 6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 899946-70-4

6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No. B3007051
CAS RN: 899946-70-4
M. Wt: 404.47
InChI Key: ITBPCCPAWZYATO-UHFFFAOYSA-N
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Description

The compound "6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one" is a chemical entity that appears to be related to various pyridazinone derivatives, which are known for their diverse biological activities. The structure of this compound suggests that it may have potential interactions with biological targets, possibly within the central nervous system or as a part of inhibitory pathways in cancer cell proliferation.

Synthesis Analysis

The synthesis of related pyridazinone derivatives has been described in the literature. For instance, derivatives of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone have been synthesized through a Friedel-Crafts acylation followed by cyclization with hydrazine hydrate . Similarly, imidazo[1,2-b]pyridazines, which share a similar pyridazine core, have been prepared through various substitutions at the 2, 3, and 6 positions of the heterocyclic ring . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes a pyridazinone core, which is a bicyclic system containing both nitrogen and oxygen heteroatoms. This core is substituted with a 2-methoxyphenyl group and a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl side chain. The presence of these substituents suggests that the compound could exhibit significant interactions with biological targets due to potential hydrogen bonding, π-π stacking, and hydrophobic interactions.

Chemical Reactions Analysis

Pyridazinone derivatives are known to undergo various chemical reactions. For example, they can participate in dehydrogenation reactions to form more conjugated systems . They can also react with secondary amines to form N-dialkylaminomethyl derivatives . The presence of the methoxy and phenylpiperazinyl groups in the compound of interest may influence its reactivity and the types of chemical transformations it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives can vary widely depending on their substitution patterns. Generally, these compounds are expected to have moderate solubility in organic solvents and may exhibit varying degrees of solubility in water depending on the nature of their substituents. The compound's melting point, boiling point, and stability would be influenced by the presence of the methoxy and phenylpiperazinyl groups, which could contribute to increased molecular rigidity and potential intermolecular interactions .

Scientific Research Applications

Synthesis and Biological Evaluation

6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one belongs to a class of compounds known for their potential therapeutic properties. A study by Sharma and Bansal (2016) focused on the synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones, evaluating their anti-inflammatory and analgesic activities. One of the synthesized compounds, closely related to the one , showed ideal anti-inflammatory properties with significant selectivity for the COX-2 enzyme, without inducing ulcerogenic and cardiovascular side effects. This research highlights the compound's role in developing safer anti-inflammatory drugs (Sharma & Bansal, 2016).

Pharmacophore Design and SAR Studies

In another study, Betti et al. (2002) explored the design and synthesis of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives, targeting alpha(1)-adrenoceptor blocking properties. The research utilized a three-dimensional pharmacophore model to guide the synthesis, replacing the triazolopyridine moiety with various heteroaromatic rings, including pyridazin-3(2H)-one, to study the structure-activity relationship (SAR) and enhance biological activity. This work contributes to understanding how modifications in the chemical structure can influence biological activity, potentially leading to new therapeutic agents (Betti et al., 2002).

Novel Ligands for Dopamine Receptors

Enguehard-Gueiffier et al. (2006) developed a series of 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines and aza-analogues, showcasing high affinity and selectivity for D4 dopamine receptors. Among these, a compound with a 2-methoxyphenyl substitution demonstrated substantial agonist efficacy, contributing to the understanding of ligand-receptor interactions and the potential development of dopamine receptor-targeted therapies (Enguehard-Gueiffier et al., 2006).

Chemical Synthesis and Reactivity

The reaction and synthesis of compounds containing the pyridazin-3(2H)-one moiety have been explored in various chemical contexts. For example, Iwanami et al. (1964) investigated the hydrolysis of acetylenecarboxylic acid derivatives, providing insight into the reactivity and transformation of such compounds under different conditions. This research is fundamental to understanding the chemical behavior of pyridazin-3(2H)-one derivatives in synthetic pathways (Iwanami et al., 1964).

Esterification and Coupling Agents

Won et al. (2007) introduced (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters as efficient and selective coupling agents for the esterification of carboxylic acids and alcohols. This research demonstrates the utility of pyridazinone derivatives in synthetic organic chemistry, particularly in facilitating selective and high-yield esterification reactions (Won et al., 2007).

properties

IUPAC Name

6-(2-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-30-21-10-6-5-9-19(21)20-11-12-22(28)27(24-20)17-23(29)26-15-13-25(14-16-26)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBPCCPAWZYATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one

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